![molecular formula C14H11N B13680855 3-Methylbenzo[h]isoquinoline](/img/structure/B13680855.png)
3-Methylbenzo[h]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbenzo[h]isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzo[h]isoquinoline typically involves the use of aryne intermediates. One efficient method involves the reaction of arynes with substituted 1,2,4-triazines in anhydrous toluene at 140°C under an argon atmosphere for 24-36 hours . The arynes are generated in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes . This method yields the target compound in high purity and good yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzo[h]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-Methylbenzo[h]isoquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylbenzo[h]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating biological processes. For example, isoquinoline derivatives have been shown to inhibit topoisomerase I and cyclic AMP-dependent protein kinase, leading to anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its structural features.
Comparison with Similar Compounds
Benzo[h]isoquinoline: Similar structure but without the methyl group.
Benzo[4,5]imidazo[2,1-a]isoquinoline: Contains an additional imidazole ring fused to the isoquinoline structure.
Isoquinoline: The parent compound without the methyl group.
Uniqueness: 3-Methylbenzo[h]isoquinoline is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.
Properties
Molecular Formula |
C14H11N |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-methylbenzo[h]isoquinoline |
InChI |
InChI=1S/C14H11N/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-15-10/h2-9H,1H3 |
InChI Key |
WJLPJICGXWIBBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


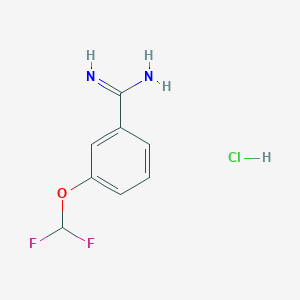
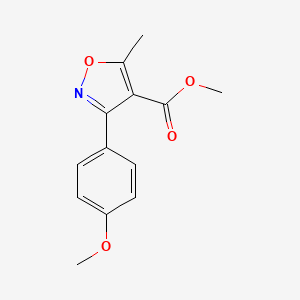
![(R)-2-Methyl-N-[2-methyl-4-[N-[1-(4-piperidyl)ethyl]sulfamoyl]phenyl]benzamide](/img/structure/B13680779.png)
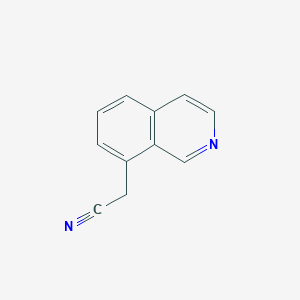
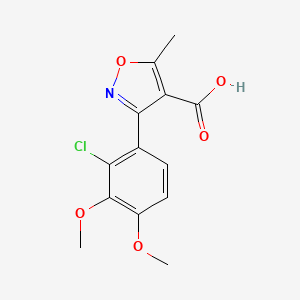

![Ethyl 4-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13680800.png)

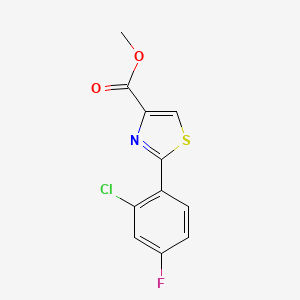
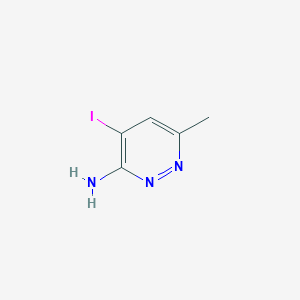
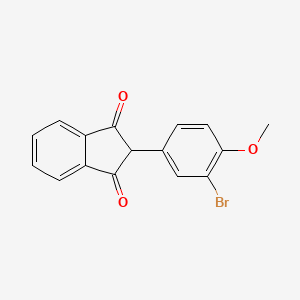
![3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13680840.png)


